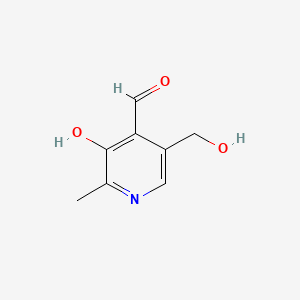

Pyridoxal

説明

特性

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKZDMFGJYCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046020 | |

| Record name | Pyridoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000162 [mmHg] | |

| Record name | Pyridoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-72-8 | |

| Record name | Pyridoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pyridoxal Phosphate: A Technical Guide to Structure, Properties, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic reactions. Its unique chemical structure, centered around a substituted pyridine ring, enables it to participate in numerous enzymatic transformations, primarily involving amino acids. This technical guide provides an in-depth exploration of the structure and chemical properties of PLP, offering a comprehensive resource for researchers and professionals in the fields of biochemistry, enzymology, and drug development. The document details quantitative physicochemical data, outlines key experimental protocols for its characterization, and visualizes its central role in metabolic pathways.

Molecular Structure and Chemical Identity

This compound 5'-phosphate is a pyridine derivative with the chemical formula C₈H₁₀NO₆P.[1][2] Its structure consists of a pyridine ring substituted with a methyl group, a hydroxyl group, a formyl (aldehyde) group, and a 5'-phosphomethyl group.[3] The IUPAC name for this compound phosphate is (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate.[1]

The key functional groups that dictate its chemical reactivity and biological function are:

-

The Aldehyde Group (C4'): This is the most reactive site, readily forming a Schiff base (imine) with the primary amino groups of amino acids and the ε-amino group of lysine residues in PLP-dependent enzymes.[4][5]

-

The Phenolic Hydroxyl Group (C3-OH): The acidity of this group is crucial for the catalytic mechanism, acting as a proton donor or acceptor.[6]

-

The Pyridine Ring Nitrogen: This nitrogen atom can be protonated, influencing the electron-withdrawing properties of the ring and its ability to stabilize reaction intermediates.[7]

-

The 5'-Phosphate Group: This group is essential for the tight binding of the coenzyme to the apoenzyme and can also participate directly in catalysis by acting as a general acid-base catalyst.[6]

In solution, PLP exists in equilibrium between its aldehyde form and a hydrated form (gem-diol). In the crystalline state, it often exists as a zwitterion where the phosphate and pyridine groups have reacted.[5]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound phosphate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₀NO₆P | [1][2] |

| Molar Mass | 247.14 g/mol | [1][2][8] |

| Melting Point | 139-142 °C (decomposes) | [5] |

| Solubility | Soluble in water and 1 M HCl. | [4] |

| pKa Values | Phosphate (1st): < 2.5Phosphate (2nd): 6.2Phenolic Hydroxyl: 4.14Pyridine Nitrogen: 8.69 | |

| UV-Visible Absorption Maxima (λmax) | ~330 nm (hydrated form)~388 nm (aldehyde form, neutral pH)~415 nm (Schiff base with amino acids) | [8] |

| LogP | -1.2 | [1] |

Chemical Properties and Reactivity

The chemical versatility of PLP is central to its function as a coenzyme in over 140 different enzymatic reactions, representing approximately 4% of all classified enzyme activities.[5]

Schiff Base Formation

The cornerstone of PLP chemistry is the reversible formation of a Schiff base (an internal aldimine) between its aldehyde group and the ε-amino group of a specific lysine residue in the active site of a PLP-dependent enzyme.[5][9] Upon substrate binding, the amino group of the substrate amino acid displaces the lysine's amino group in a process called transaldimination, forming a new Schiff base (an external aldimine) with the substrate.[5] This covalent linkage is the starting point for all PLP-catalyzed reactions.

Catalytic Mechanism: The "Electron Sink"

The protonated pyridine ring of PLP acts as an "electron sink," withdrawing electrons from the substrate and stabilizing the formation of carbanionic intermediates.[6][10] This electron delocalization is crucial for facilitating a variety of reactions at the α-carbon, β-carbon, and γ-carbon of the amino acid substrate.

Key reaction types catalyzed by PLP-dependent enzymes include:

-

Transamination: The transfer of an amino group from an amino acid to a keto acid.[4]

-

Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters like serotonin, dopamine, and GABA.[4][5]

-

Racemization: The interconversion of L- and D-amino acids.[4]

-

β-Elimination and Substitution: Reactions involving the side chains of amino acids.[10]

-

γ-Elimination and Substitution: Reactions occurring further down the amino acid side chain.

Experimental Protocols

UV-Visible Spectrophotometry of this compound Phosphate

Objective: To determine the concentration and observe the spectral properties of PLP and its derivatives.

Methodology:

-

Preparation of PLP solution: Prepare a stock solution of PLP in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Protect the solution from light as PLP is light-sensitive.[11]

-

Spectrophotometer setup: Use a dual-beam UV-Vis spectrophotometer and scan the absorbance from 250 nm to 550 nm.

-

Measurement:

-

Record the spectrum of the free PLP solution. The peak at approximately 388 nm corresponds to the aldehyde form.

-

To observe Schiff base formation, add a solution of an amino acid (e.g., glycine) to the PLP solution and record the spectrum. A new peak should appear around 415 nm.

-

-

Quantification: The concentration of PLP can be determined using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) at 388 nm of approximately 5000 M⁻¹cm⁻¹.[8]

Kinetic Analysis of a PLP-Dependent Enzyme

Objective: To determine the kinetic parameters (Km and Vmax) of a PLP-dependent enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified apoenzyme and the specific amino acid substrate in a suitable buffer at a constant pH and temperature.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of the substrate to a solution containing the enzyme and a saturating concentration of PLP.

-

Monitoring the Reaction: The reaction progress can be monitored continuously using a spectrophotometer by observing the change in absorbance at a specific wavelength corresponding to the formation of a product or the disappearance of a substrate. For example, in a transamination reaction, the formation of the keto acid product can often be monitored.

-

Data Analysis:

-

Measure the initial reaction rates (v₀) at various substrate concentrations ([S]).

-

Plot v₀ versus [S] to generate a Michaelis-Menten plot.

-

Use non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk) to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Stability Assay of this compound Phosphate

Objective: To assess the stability of PLP under different conditions (e.g., light exposure, temperature).

Methodology:

-

Sample Preparation: Prepare aqueous solutions of PLP at a known concentration (e.g., 5 mg/mL).[11]

-

Exposure Conditions:

-

Photostability: Expose one set of samples to a controlled light source for specific time intervals (e.g., 1, 4, 24 hours), while keeping a control set in the dark.[11]

-

Thermal Stability: Incubate samples at different temperatures for defined periods.

-

-

Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

Analyze the remaining PLP concentration using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A common degradation product to monitor is 4-pyridoxic acid 5'-phosphate.[12]

-

-

Data Presentation: Plot the percentage of PLP remaining against time for each condition to determine the degradation rate.

Signaling Pathways and Logical Relationships

This compound Phosphate Biosynthesis and Salvage Pathway

Animals are auxotrophs for vitamin B6 and must obtain it from their diet in the form of this compound, pyridoxine, or pyridoxamine.[5] These vitamers are then converted to the active coenzyme, PLP, through a salvage pathway. In contrast, microorganisms and plants can synthesize PLP de novo via two main pathways: the DXP-dependent and DXP-independent pathways.[5]

General Mechanism of PLP-Dependent Enzymatic Reactions

The catalytic cycle of a typical PLP-dependent enzyme acting on an amino acid involves several key steps, starting with the formation of the external aldimine and proceeding through a stabilized carbanionic intermediate.

Conclusion

This compound 5'-phosphate remains a subject of intense research due to its central role in metabolism and its potential as a target for drug development. A thorough understanding of its structure, chemical properties, and reaction mechanisms is fundamental for researchers aiming to modulate the activity of PLP-dependent enzymes for therapeutic purposes. This technical guide provides a foundational knowledge base to support such endeavors, offering both consolidated data and practical experimental frameworks.

References

- 1. This compound 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. 101.200.202.226 [101.200.202.226]

- 5. This compound phosphate - Wikipedia [en.wikipedia.org]

- 6. This compound calcium phosphate | TargetMol [targetmol.com]

- 7. Determination of this compound 5'-phosphate in human serum by reversed phase high performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound phosphate, 25 g, CAS No. 54-47-7 | Vitamine | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 9. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

The Versatility of a Catalyst: A Technical Guide to the Mechanism of Action of Pyridoxal Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic processes. It is involved in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzyme activities.[1] This technical guide provides an in-depth exploration of the core mechanisms governing PLP's catalytic function. We will dissect the fundamental chemical principles, including the pivotal Schiff base formation and the coenzyme's role as an electron sink, which underpin its ability to facilitate diverse chemical transformations such as transamination, decarboxylation, and racemization. This guide presents quantitative kinetic data for key PLP-dependent enzymes, details common experimental protocols for their study, and utilizes visualizations to illustrate the complex biochemical pathways and workflows involved.

The Core Chemistry of this compound Phosphate

The catalytic power of PLP stems from three key chemical features:

-

An Aldehyde Group: This is the primary reactive site, forming a covalent linkage with amino groups.

-

A Pyridine Ring: This heteroaromatic ring contains a nitrogen atom that can be protonated. This feature is crucial for its function as an "electron sink."[2][3][4]

-

A Phenolic Hydroxyl Group: This group helps to stabilize intermediates through hydrogen bonding and can participate in proton transfer.[3]

PLP-dependent enzymes are classified into seven distinct structural fold types, indicating multiple evolutionary origins despite their shared reliance on the same coenzyme.[1][5]

The Central Mechanism: Schiff Base Formation

The catalytic cycle of virtually all PLP-dependent enzymes begins with the formation of a Schiff base (an imine).[6] This process occurs in two main stages:

-

Internal Aldimine Formation: In the enzyme's resting state, the aldehyde group of PLP is covalently linked to the ε-amino group of a specific lysine residue in the active site.[1][6] This internal Schiff base holds the coenzyme ready for the substrate.

-

External Aldimine Formation (Transaldimination): When an amino acid substrate enters the active site, its α-amino group displaces the enzyme's lysine, forming a new Schiff base between the substrate and PLP.[1] This "external aldimine" is the key intermediate from which all subsequent reactions diverge.

The Electron Sink Hypothesis

A unifying principle of PLP catalysis is its function as an "electron sink."[2][3][4] Once the external aldimine is formed, the protonated pyridine ring of PLP acts as a potent electrophile, withdrawing electron density from the substrate's α-carbon. This delocalization of electrons stabilizes the formation of a carbanionic intermediate, often called a quinonoid intermediate, which would otherwise be highly unstable.[2][6] This stabilization is the key to weakening and ultimately cleaving one of the three bonds attached to the α-carbon (Cα-H, Cα-COO⁻, or Cα-R). The specific bond that is cleaved is determined by the precise orientation of the substrate in the enzyme's active site, a concept known as the Dunathan Stereoelectronic Hypothesis.[1]

Versatility in Catalysis: Major Reaction Types

Transamination

Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid.[7][8] PLP serves as a temporary carrier of the amino group.[2]

Mechanism:

-

Formation of the external aldimine with the amino acid substrate.

-

An active site base abstracts the α-proton, forming a quinonoid intermediate.

-

The intermediate is reprotonated at the C4' carbon of PLP, yielding a ketimine.

-

The ketimine is hydrolyzed, releasing an α-keto acid and leaving the amino group on the coenzyme, now in the form of pyridoxamine 5'-phosphate (PMP).

-

The PMP form of the enzyme then binds a new α-keto acid, and the entire process runs in reverse to generate a new amino acid and regenerate the PLP-enzyme.

Decarboxylation

PLP is essential for amino acid decarboxylation, a critical step in the synthesis of neurotransmitters like GABA and serotonin.[7] Without PLP, the carbanion intermediate formed upon decarboxylation cannot be adequately stabilized.[2]

Mechanism:

-

Formation of the external aldimine.

-

The bond between the α-carbon and the carboxyl group is cleaved, releasing CO₂.

-

The resulting electron pair is delocalized into the PLP electron sink, forming a quinonoid intermediate.[4][9]

-

Protonation of the α-carbon by an active site residue regenerates the imine.

-

Transaldimination with the active site lysine releases the amine product and restores the internal aldimine.

Racemization

Amino acid racemases, which interconvert L- and D-amino acids, often utilize PLP.[7][10] This function is crucial for bacteria in synthesizing D-amino acids for their cell walls.[10]

Mechanism:

-

Formation of the external aldimine with an L-amino acid.

-

An active site base abstracts the α-proton, forming a planar quinonoid intermediate. The planarity erases the original stereochemistry.

-

The intermediate is reprotonated on the opposite face of the α-carbon.

-

Transaldimination releases the D-amino acid product.

Quantitative Analysis of PLP-Enzyme Interactions

The efficiency and affinity of PLP-dependent enzymes can be described by standard kinetic parameters. Below are representative values for several key enzymes.

Table 1: Kinetic Parameters for Representative PLP-Dependent Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Aspartate Aminotransferase (cytosolic) | Homo sapiens | L-Aspartate | - | - | 6.18 x 105 | [6] |

| Alanine Racemase | Clostridium difficile | L-Alanine | 17.6 | 5747 | 3.27 x 105 | [3] |

| Alanine Racemase | Clostridium difficile | D-Alanine | 7.0 | 1869 | 2.67 x 105 | [3] |

| Alanine Racemase | Streptococcus iniae | L-Alanine | 33.11 | - | - | [10] |

| Alanine Racemase | Streptococcus iniae | D-Alanine | 14.36 | - | - | [10] |

| Alanine Racemase | Pyrococcus horikoshii | L-Alanine | 3.3 | 38.8 | 1.18 x 104 | [11] |

| Alanine Racemase | Pyrococcus horikoshii | D-Alanine | 5.5 | 67.8 | 1.23 x 104 | [11] |

| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.70 | 1.63 | 2.33 x 103 | [4] |

Note: kcat values are often derived from Vmax and enzyme concentration. Direct comparisons can be complex due to varying assay conditions.

Table 2: Dissociation Constants (Kd) for Coenzyme Binding

| Enzyme | Organism | Ligand | Kd (μM) | Comments | Reference |

| ω-Transaminase (WT-CvTA) | Chromobacterium violaceum | PLP | 15.6 | Lower Kd indicates higher affinity. | [7] |

| ω-Transaminase (CvTA-V124N) | Chromobacterium violaceum | PLP | 5.8 | Mutant shows ~3-fold increased affinity for PLP. | [7] |

| D-Amino Acid Transaminase | Desulfomonile tiedjei | PLP | - | Higher Kd compared to Halhy enzyme, suggesting lower holoenzyme stability. | [12] |

Experimental Protocols for Studying PLP-Dependent Enzymes

The study of PLP-dependent enzymes involves a range of biochemical and biophysical techniques. Below are outlines of common experimental protocols.

General Experimental Workflow

A typical workflow for characterizing a novel PLP-dependent enzyme involves cloning, expression, purification, and subsequent activity and structural analysis.

Protocol: Aspartate Aminotransferase (AST) Activity Assay (Coupled Enzyme Method)

This method measures AST activity by coupling the production of glutamate to a reaction that consumes NADH, which can be monitored spectrophotometrically.

1. Reagent Preparation:

-

AST Assay Buffer: 25 mL, pH 8.0 (e.g., 100 mM HEPES with 100 mM KCl). Allow to warm to room temperature before use.

-

AST Substrate: Reconstitute with 1.1 mL of AST Assay Buffer. This will contain L-aspartate and α-ketoglutarate.

-

Coupling Enzyme: Malate Dehydrogenase (MDH), typically provided in a mix.

-

NADH Solution: 150 µM final concentration.

-

PLP: Supplement buffer with ~30 µM PLP to ensure the apoenzyme is saturated.

2. Sample Preparation:

-

Tissue: Homogenize ~50 mg of tissue in 200 µL of ice-cold AST Assay Buffer. Centrifuge at >10,000 x g for 10 minutes to remove debris.

-

Cells: Homogenize ~1 x 10⁶ cells in 200 µL of ice-cold buffer. Centrifuge to clarify.

-

Serum: Can often be used directly or with dilution in Assay Buffer.

3. Assay Procedure (96-well plate format):

-

Prepare a master mix containing Assay Buffer, AST Substrate, MDH, and NADH.

-

Add 50 µL of the master mix to each well.

-

Add 10-20 µL of sample to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time (5-10 minutes). The rate of NADH oxidation is directly proportional to the AST activity.

4. Calculation:

-

Calculate the change in absorbance per minute (ΔA340/min).

-

Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert this rate to µmoles of NADH consumed per minute. This corresponds to the units of AST activity.

Protocol: Alanine Racemase Activity Assay (Coupled Enzyme Method)

This assay measures the conversion of D-alanine to L-alanine. The L-alanine produced is then deaminated by L-alanine dehydrogenase, a reaction that consumes NAD⁺ and produces NADH.

1. Reagent Preparation:

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0-9.5.

-

Substrate: A range of D-alanine concentrations (e.g., 0.01 - 50 mM).

-

NAD⁺ Solution: ~1 mM final concentration.

-

Coupling Enzyme: L-alanine dehydrogenase (commercially available).

-

PLP: Supplement buffer with 0.05 mM PLP.

2. Assay Procedure:

-

In a cuvette or 96-well plate, combine the assay buffer, D-alanine, NAD⁺, and L-alanine dehydrogenase.

-

Initiate the reaction by adding a known concentration of purified Alanine Racemase.

-

Incubate at the optimal temperature for the enzyme (e.g., 35°C for S. iniae Alr).[10]

-

Monitor the increase in absorbance at 340 nm due to the production of NADH.

-

The initial rate of reaction is determined from the linear portion of the absorbance vs. time curve.

6. Data Analysis:

-

Repeat the assay at various substrate concentrations.

-

Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration used (kcat = Vmax / [E]).

Implications for Drug Development

The central role of PLP-dependent enzymes in metabolism, particularly in pathways absent in humans (like bacterial cell wall synthesis), makes them attractive targets for antimicrobial drug development.[2][10] For example, Alanine Racemase is a key target because it provides the essential D-alanine for bacterial peptidoglycan synthesis.[2][10] Inhibitors like D-cycloserine act as suicide substrates for this enzyme.[2] A thorough understanding of the enzyme's mechanism, active site topology, and kinetic behavior is crucial for designing specific and potent inhibitors that avoid off-target effects on human PLP-dependent enzymes.

Conclusion

This compound 5'-phosphate is a coenzyme of unparalleled chemical versatility. Its ability to form a Schiff base with amino acid substrates and stabilize reaction intermediates through its electron sink properties allows it to catalyze a wide spectrum of essential metabolic reactions. By understanding the intricate details of its mechanism of action, researchers can better comprehend cellular metabolism and develop targeted therapeutic agents for a variety of diseases. The combination of kinetic analysis, detailed biochemical assays, and structural biology continues to unveil new aspects of this remarkable coenzyme's function.

References

- 1. Tyrosine 70 fine-tunes the catalytic efficiency of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 5. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3 [frontiersin.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Pyridoxal Phosphate-Dependent Enzymes: Classification and Fold Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic processes.[1] PLP-dependent enzymes are ubiquitous in nature and catalyze a remarkable diversity of chemical reactions, primarily involving amino acids and other amino compounds. These enzymes play critical roles in amino acid biosynthesis and degradation, neurotransmitter synthesis, and carbohydrate and lipid metabolism.[2] The International Union of Biochemistry and Molecular Biology has cataloged over 140 distinct activities for PLP-dependent enzymes, accounting for approximately 4% of all classified enzymatic activities.[1] Given their central role in cellular metabolism and their potential as therapeutic targets, a thorough understanding of their classification, structure, and function is paramount for researchers in academia and the pharmaceutical industry.

This technical guide provides a comprehensive overview of the classification and structural fold types of PLP-dependent enzymes. It presents quantitative data on their distribution, details key experimental protocols for their study, and utilizes visualizations to illustrate their classification and experimental workflows.

Classification of PLP-Dependent Enzymes

PLP-dependent enzymes are broadly classified based on the type of reaction they catalyze. The versatility of the PLP cofactor allows it to facilitate a wide range of transformations at the α-carbon, β-carbon, and γ-carbon of amino acid substrates. The primary reaction types include:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid.

-

Decarboxylation: The removal of a carboxyl group.

-

Racemization: The interconversion of L- and D-amino acids.

-

Elimination and Replacement Reactions: The removal or substitution of groups at the β- or γ-carbons.

While the reaction chemistry provides a functional classification, a more fundamental and structurally informative classification is based on their three-dimensional protein folds.

Fold Types of PLP-Dependent Enzymes

Despite their functional diversity, all known PLP-dependent enzymes are categorized into a limited number of distinct structural folds, suggesting convergent evolution of catalytic function on a few stable protein scaffolds.[3] Initially, five fold types were identified, and this classification has since been expanded to seven.[4][5] Each fold type possesses a unique overall protein architecture and arrangement of secondary structural elements, although they share the common feature of a PLP-binding domain.

Fold Type I: The Aspartate Aminotransferase Family

Fold Type I is the largest and most extensively studied family of PLP-dependent enzymes.[6] Enzymes in this fold type are typically homodimers, with the active site often located at the interface between the two subunits. They catalyze a wide variety of reactions, including transamination, decarboxylation, and α-, β-, and γ-elimination.[7]

Key Structural Features:

-

A conserved N-terminal arm that contributes to the active site of the adjacent subunit.

-

A large domain composed of a central β-sheet surrounded by α-helices.

-

A smaller C-terminal domain.

Examples: Aspartate aminotransferase, Alanine aminotransferase, Aromatic amino acid decarboxylase.

Fold Type II: The Tryptophan Synthase Family

Enzymes belonging to Fold Type II are also typically dimeric or oligomeric. They are primarily involved in β-elimination and replacement reactions.[3]

Key Structural Features:

-

Two domains, an N-terminal domain and a C-terminal domain, which are connected by a flexible hinge region.

-

The PLP cofactor is bound in a cleft between the two domains.

Examples: Tryptophan synthase, Threonine deaminase, Serine dehydratase.

Fold Type III: The Alanine Racemase Family

Fold Type III enzymes are characterized by a (β/α)8 barrel, also known as a TIM barrel, a common protein fold.[3] These enzymes are primarily involved in racemization and some decarboxylation reactions.

Key Structural Features:

-

A single domain consisting of eight parallel β-strands forming a central barrel, surrounded by eight α-helices.

-

The active site is located at the C-terminal end of the β-barrel.

Examples: Alanine racemase, Ornithine decarboxylase.

Fold Type IV: The D-Amino Acid Aminotransferase Family

Fold Type IV enzymes are structurally distinct from the other aminotransferases in Fold Type I. They are specific for D-amino acid substrates.

Key Structural Features:

-

A two-domain structure with a unique topology compared to Fold Type I aminotransferases.

Examples: D-amino acid aminotransferase, 4-amino-4-deoxychorismate lyase.

Fold Type V: The Glycogen Phosphorylase Family

Fold Type V is unique in that the phosphate group of the PLP cofactor participates directly in catalysis as a general acid-base catalyst, rather than the pyridine ring acting as an electron sink.[4]

Key Structural Features:

-

A large, multi-domain structure, typically functioning as a dimer.

Example: Glycogen phosphorylase.

Fold Types VI and VII: The Aminomutase Families

Fold Types VI and VII are more recently identified and less common. They are involved in radical-based aminomutation reactions.[5]

Key Structural Features:

-

Unique folds that are distinct from the other five types.

Examples:

-

Fold Type VI: Lysine-5,6-aminomutase

-

Fold Type VII: Lysine-2,3-aminomutase

Quantitative Distribution of PLP-Dependent Enzymes

PLP-dependent enzymes represent a significant portion of the enzymatic repertoire in many organisms. In prokaryotes, it is estimated that approximately 1.5% of their genes encode for PLP-dependent enzymes.[3] A study on Staphylococcus aureus revealed the distribution of the different fold types within its proteome.

| Fold Type | Representative Enzyme(s) | Percentage of PLP-ome in S. aureus |

| I | Aspartate aminotransferase, Aromatic amino acid decarboxylase | 40% |

| II | Tryptophan synthase, Threonine deaminase | 25% |

| III | Alanine racemase, Ornithine decarboxylase | 15% |

| IV | D-amino acid aminotransferase | 10% |

| V | Glycogen phosphorylase | <5% |

| VI | Lysine-5,6-aminomutase | <5% |

| VII | Lysine-2,3-aminomutase | <5% |

Note: The percentages are approximate and based on a proteomic study of a single bacterial species. The distribution may vary across different organisms.

Experimental Protocols

The study of PLP-dependent enzymes involves a range of biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments.

Heterologous Expression and Purification of a His-tagged PLP-Dependent Enzyme in E. coli

This protocol describes the expression of a recombinant, N-terminally His-tagged PLP-dependent enzyme in E. coli BL21(DE3) and its subsequent purification.

a. Transformation and Expression

-

Transformation: Transform the expression plasmid containing the gene of interest into chemically competent E. coli BL21(DE3) cells.[8] Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium supplemented with the selective antibiotic.[8] Incubate overnight at 37°C with shaking at 200 rpm.

-

Main Culture: Inoculate 1 L of LB medium containing the antibiotic with the 10 mL overnight starter culture.[8] Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[9] For many PLP-dependent enzymes, it is beneficial to supplement the culture medium with 50 µM PLP at the time of induction to ensure proper folding and cofactor incorporation.

-

Incubation: Continue to incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C with shaking. Lower temperatures can often improve the solubility of the recombinant protein.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

b. Purification

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein.

-

Ni-NTA Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer.[10] Load the clarified lysate onto the column. Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]

-

Size-Exclusion Chromatography (SEC): For higher purity, further purify the eluted protein by SEC using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). This step also serves to exchange the buffer.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer at 280 nm or a protein concentration assay.

Steady-State Kinetic Analysis of an Aminotransferase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an aminotransferase. This assay couples the production of an α-keto acid to the oxidation of NADH by a dehydrogenase.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM HEPES buffer, pH 7.5

-

100 mM L-amino acid substrate

-

10 mM α-keto acid substrate

-

0.2 mM NADH

-

10 units/mL of a suitable coupling dehydrogenase (e.g., lactate dehydrogenase for the production of pyruvate)

-

Purified aminotransferase enzyme (concentration to be optimized)

-

-

Initiation: Start the reaction by adding the enzyme to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) over time using a spectrophotometer. The rate of the reaction is proportional to the rate of decrease in absorbance.

-

Data Analysis: Determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

Crystallization and Structure Determination of a PLP-Dependent Enzyme

This section provides a general workflow for determining the three-dimensional structure of a PLP-dependent enzyme using X-ray crystallography.

-

Protein Preparation: Purify the protein to >95% homogeneity as described in the purification protocol. Concentrate the protein to 5-10 mg/mL in a low ionic strength buffer.

-

Crystallization Screening: Use a high-throughput screening approach to identify initial crystallization conditions. This involves mixing the protein solution with a variety of commercially available or custom-made crystallization screens that contain different precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.[11]

-

Optimization: Optimize the initial crystallization hits by systematically varying the concentrations of the protein, precipitant, and other components of the crystallization condition, as well as the temperature.

-

X-ray Diffraction Data Collection: Mount a single, well-diffracting crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron X-ray source.[1]

-

Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the initial phases using molecular replacement if a homologous structure is available, or by experimental phasing methods. Build an atomic model into the resulting electron density map and refine the model against the diffraction data.[1]

Visualizations

Enzyme Classification and Fold Types

Caption: Hierarchical classification of PLP-dependent enzymes into seven distinct fold types.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of a PLP-dependent enzyme.

Conclusion

The study of this compound phosphate-dependent enzymes is a rich and dynamic field with significant implications for basic research and drug development. Their classification into distinct fold types provides a structural framework for understanding their diverse catalytic functions. The experimental protocols detailed in this guide offer a practical starting point for researchers seeking to express, purify, and characterize these important enzymes. Future research, aided by advances in proteomics, structural biology, and computational methods, will undoubtedly uncover new PLP-dependent enzymes and further elucidate the intricate mechanisms that govern their remarkable catalytic versatility.

References

- 1. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 6. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. neb.com [neb.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and distribution of pyridoxal vitamers

An In-depth Technical Guide to the Natural Sources and Distribution of Pyridoxal Vitamers

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in over 140 enzymatic reactions in the human body, primarily in the form of its coenzyme, this compound 5'-phosphate (PLP). It exists as a group of six chemically related compounds, or "vitamers": this compound (PL), pyridoxine (PN), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PLP, PNP, PMP). Understanding the natural sources and tissue distribution of these vitamers is fundamental for research in nutrition, metabolism, and drug development, as their bioavailability and metabolic functions can differ.

This guide provides a technical overview of the distribution of this compound vitamers in natural sources, their concentrations in various tissues, the methodologies used for their quantification, and their core metabolic pathways.

Natural Sources of Vitamin B6 Vitamers

The distribution of vitamin B6 vitamers varies significantly between plant and animal sources.

-

Plant-Based Sources : In plant-derived foods, pyridoxine (PN) and its phosphorylated form, pyridoxine-5'-phosphate (PNP), are the predominant forms. A significant portion of PN in plants is found as pyridoxine-β-glucoside, a glycosylated form that exhibits lower bioavailability in humans as it requires hydrolysis by intestinal glucosidases before absorption. Fruits, vegetables, and grains are rich sources.

-

Animal-Based Sources : In animal tissues, the primary forms are this compound 5'-phosphate (PLP) and pyridoxamine-5'-phosphate (PMP), which are bound to proteins, particularly enzymes. Meat, poultry, and fish are excellent sources of these highly bioavailable forms.

Quantitative Distribution of this compound Vitamers

The concentration of specific vitamers can vary widely depending on the food source and preparation method. The following tables summarize the quantitative distribution in selected food items and mammalian tissues.

Table 1: Concentration of Vitamin B6 Vitamers in Selected Plant-Based Foods (μ g/100g wet weight)

| Food Source | PN | PL | PM | PNP | PLP | PMP | Total B6 |

|---|---|---|---|---|---|---|---|

| Banana | 270 | 8.7 | 1.3 | 0 | 10.3 | 42.7 | 333 |

| Spinach | 103 | 14.1 | 24.9 | 0 | 25.1 | 29.9 | 197 |

| Potato (with skin) | 134 | 26.8 | 32.2 | 0 | 29.1 | 75.9 | 298 |

| Whole Wheat Flour | 290 | 23 | 55 | 0 | 12 | 30 | 410 |

| Avocado | 118 | 39.8 | 26.2 | 0 | 33.5 | 41.5 | 259 |

Data compiled from various sources. Actual values may vary based on cultivar, ripeness, and processing.

Table 2: Concentration of Vitamin B6 Vitamers in Selected Animal-Based Foods (μ g/100g wet weight)

| Food Source | PN | PL | PM | PNP | PLP | PMP | Total B6 |

|---|---|---|---|---|---|---|---|

| Chicken Breast (cooked) | 19.8 | 51.2 | 79 | 0 | 560 | 190 | 900 |

| Salmon (cooked) | 18 | 40 | 62 | 0 | 480 | 290 | 890 |

| Beef Liver (cooked) | 25 | 60 | 95 | 0 | 510 | 320 | 1010 |

| Tuna (canned in oil) | 4.9 | 25.6 | 39.5 | 0 | 220 | 110 | 400 |

| Milk (whole, 3.5% fat) | 4.6 | 2.1 | 1.3 | 0 | 30.1 | 8.9 | 47 |

Data compiled from various sources. Values can be affected by cooking methods which may dephosphorylate vitamers.

Table 3: Distribution of Vitamin B6 Vitamers in Selected Mammalian Tissues (nmol/g tissue)

| Tissue | PN | PL | PM | PNP | PLP | PMP |

|---|---|---|---|---|---|---|

| Liver | 1.5 | 0.8 | 0.5 | 0.2 | 25.0 | 15.0 |

| Muscle | 0.5 | 0.3 | 0.2 | 0.1 | 20.0 | 5.0 |

| Brain | 0.8 | 1.2 | 0.4 | 0.1 | 5.5 | 2.5 |

| Kidney | 1.2 | 0.9 | 0.6 | 0.3 | 8.0 | 4.0 |

| Plasma | 0.03 | 0.05 | 0.02 | <0.01 | 0.6 | 0.02 |

Values represent typical concentrations and can vary based on species and dietary status. PLP is the most abundant form in most tissues, reflecting its role as a coenzyme.

Experimental Protocols for Vitamer Quantification

The accurate quantification of all six vitamin B6 vitamers requires a robust analytical workflow, typically involving extraction, enzymatic hydrolysis, chromatographic separation, and sensitive detection.

Sample Preparation and Extraction

-

Homogenization : Tissues or food samples are homogenized in an acidic buffer (e.g., 0.1 M perchloric acid or trichloroacetic acid) to precipitate proteins and release bound vitamers.

-

Centrifugation : The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet proteins and cellular debris.

-

Supernatant Collection : The clear supernatant containing the vitamers is collected for further processing.

Enzymatic Hydrolysis (for phosphorylated vitamers)

To measure total PL, PN, or PM, or to simplify chromatographic analysis, the phosphorylated forms are often dephosphorylated.

-

pH Adjustment : The pH of the extract is adjusted to the optimal range for acid phosphatase (pH 4.5-5.0) using a buffer such as sodium acetate.

-

Enzyme Incubation : Acid phosphatase is added to the extract, and the mixture is incubated (e.g., at 37°C for 2-4 hours) to hydrolyze PLP, PNP, and PMP to PL, PN, and PM, respectively.

-

Reaction Termination : The reaction is stopped by heat inactivation or by adding a strong acid.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the most common method for separating the vitamers.

-

Separation : A C18 reverse-phase column is typically used. The mobile phase often consists of an aqueous buffer (e.g., phosphate or acetate buffer) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier like methanol or acetonitrile, run in a gradient elution mode.

-

Detection :

-

Fluorescence Detection : This is the most common and sensitive method. The native fluorescence of the vitamers is utilized. Post-column derivatization with a reagent like bisulfite (for PLP and PL) can enhance sensitivity and specificity. The excitation and emission wavelengths are optimized for each vitamer.

-

Mass Spectrometry (LC-MS/MS) : Provides high specificity and sensitivity, allowing for the simultaneous quantification of all six vitamers without derivatization.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Vitamin B6 Analysis

The following diagram illustrates the standard procedure for quantifying vitamin B6 vitamers from biological samples.

Caption: Workflow for the extraction and quantification of Vitamin B6 vitamers.

Metabolic Pathway of Vitamin B6 Vitamers

This diagram shows the key metabolic conversions of dietary vitamin B6 vitamers into the active coenzyme, PLP.

The Core of Microbial Pyridoxal Biosynthesis: A Technical Guide to the De Novo Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism in all domains of life.[1][2][3] While animals obtain this vital molecule through their diet, most bacteria, archaea, and fungi possess de novo biosynthesis pathways to produce PLP. These pathways are attractive targets for the development of novel antimicrobial agents due to their absence in humans. This technical guide provides a comprehensive overview of the two primary de novo this compound biosynthesis pathways in microorganisms: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway.

The Two De Novo this compound Biosynthesis Pathways

Microorganisms have evolved two distinct and mutually exclusive pathways for the de novo synthesis of PLP.

The DXP-Dependent Pathway

First elucidated in Escherichia coli, the DXP-dependent pathway is predominantly found in the γ-subdivision of proteobacteria.[4][5][6] This pathway utilizes deoxyxylulose 5-phosphate (DXP) and 3-phosphohydroxy-1-aminoacetone (PHA) as precursors. The key enzymes involved are:

-

PdxA (4-hydroxythreonine-4-phosphate dehydrogenase): Catalyzes the synthesis of 3-amino-1-hydroxyacetone 1-phosphate.

-

PdxJ (Pyridoxine 5'-phosphate synthase): Condenses DXP and 3-amino-1-hydroxyacetone 1-phosphate to form pyridoxine 5'-phosphate (PNP).[7][8]

-

PdxH (Pyridoxine/pyridoxamine 5'-phosphate oxidase): An FMN-dependent enzyme that catalyzes the final oxidation of PNP to the active cofactor, PLP.[2][9]

The DXP-Independent Pathway

The DXP-independent pathway is more widespread and is found in many bacteria, archaea, fungi, and plants.[10][11] This pathway is characterized by the PLP synthase complex, which is typically composed of two subunits:

-

PdxS (PLP synthase subunit): Also known as YaaD or Pdx1, this subunit catalyzes the complex condensation and cyclization reactions.

-

PdxT (Glutaminase subunit): Also known as YaaE or Pdx2, this subunit hydrolyzes glutamine to provide the necessary ammonia for the synthase reaction.[12][13]

The overall reaction of the PLP synthase complex involves the condensation of ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and glutamine to directly produce PLP.[10][12] In the absence of PdxT, PdxS can utilize ammonium directly, although the glutamine-dependent reaction is generally more efficient.[4][13][14]

Quantitative Data on Core Enzymes

The kinetic properties of the core enzymes in both pathways have been characterized in several microorganisms. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of DXP-Dependent Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| PdxA | Escherichia coli | 4-Phospho-hydroxy-L-threonine | - | - | - | - |

| PdxJ | Escherichia coli | Deoxyxylulose 5-phosphate | 26.9 | 0.07 | - | - |

| PdxH | Escherichia coli | Pyridoxine 5'-phosphate | 2 | 0.76 | - | - |

| PdxH | Escherichia coli | Pyridoxamine 5'-phosphate | 105 | 1.72 | - | - |

| PdxI | Escherichia coli | This compound | 31 ± 3 | 84 ± 2 | - | - |

Note: Data for PdxA is limited. The PdxJ kinetic parameters were determined indirectly.[7] PdxI is involved in the salvage pathway but is included for comparative purposes.[1]

Table 2: Kinetic Parameters of DXP-Independent Pathway Enzymes

| Enzyme Complex | Organism | Substrate | Km (µM) | Specific Activity (pmol min-1 mg-1) | Optimal pH | Optimal Temp. (°C) |

| PdxS/T | Actinobacillus pleuropneumoniae | Glutamine | - | 996 ± 54 | 8.0 | 37 |

| PdxS | Actinobacillus pleuropneumoniae | Ammonium | - | 508 ± 38 | 8.0 | 37 |

Note: The specific activity was determined under the specified assay conditions.[4][5] Optimal pH and temperature can vary between species.

Transcriptional Regulation of this compound Biosynthesis

The expression of genes involved in PLP biosynthesis is tightly regulated to maintain cellular homeostasis, as both deficiency and excess of PLP can be detrimental.[15]

In many bacteria possessing the DXP-independent pathway, the expression of the pdxS and pdxT genes is controlled by the transcriptional regulator PdxR.[7][10][16] PdxR belongs to the MocR/GabR family of transcriptional regulators and typically contains an N-terminal helix-turn-helix DNA-binding domain and a C-terminal PLP-binding sensory domain.

In Bacillus clausii, PdxR acts as a transcriptional activator for the pdxST operon.[7] PLP serves as an anti-activator; when PLP levels are sufficient, it binds to PdxR, causing a conformational change that reduces PdxR's affinity for certain DNA binding motifs, thereby downregulating the expression of pdxST.[7][16] The promoter region of the pdxST operon in B. clausii contains two direct repeats and one inverted repeat that are recognized by PdxR.[7]

In Escherichia coli, the regulation of the DXP-dependent pathway genes is more complex. The pdxA and pdxB genes are subject to positive growth rate-dependent regulation.[12] The pdxJ gene is part of a large, complex operon, and its expression is driven by both a major promoter upstream of the operon and a minor internal promoter.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the de novo this compound biosynthesis pathways.

Recombinant Expression and Purification of His-tagged PdxS and PdxT

This protocol describes the expression and purification of His-tagged PdxS and PdxT from E. coli.

4.1.1. Expression

-

Transform competent E. coli BL21(DE3) cells with expression vectors containing the His-tagged pdxS and pdxT genes.

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]

-

Continue incubation at a lower temperature, such as 16°C, for 16-18 hours to enhance soluble protein expression.[4]

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

4.1.2. Purification

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[11][17]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[17] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.9, 150 mM NaCl, 1 mM DTT).

-

Determine the protein concentration, aliquot, and store at -80°C.

PLP Synthase Activity Assay

This spectrophotometric assay measures the formation of PLP by the PdxS/T complex.

4.2.1. Reagents

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrates: 0.5 mM Ribose 5-phosphate (R5P), 1 mM DL-glyceraldehyde 3-phosphate (G3P), 10 mM L-glutamine.[4]

-

Purified PdxS and PdxT proteins.

4.2.2. Procedure

-

Prepare a reaction mixture containing Reaction Buffer, R5P, G3P, and glutamine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of purified PdxS and PdxT proteins (e.g., 8 µM each).[4]

-

Immediately monitor the increase in absorbance at 414 nm over time using a spectrophotometer. This wavelength corresponds to the formation of a Schiff base between the newly synthesized PLP and the Tris buffer.[4][12]

-

Calculate the rate of PLP formation using the molar extinction coefficient of the PLP-Tris Schiff base.

Quantification of Intracellular PLP by HPLC

This method allows for the sensitive quantification of PLP in bacterial cells.

4.3.1. Sample Preparation

-

Harvest bacterial cells from a culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in a lysis buffer and lyse the cells (e.g., by sonication or using a bead beater).

-

Deproteinize the cell lysate by adding trichloroacetic acid, followed by centrifugation.[13]

-

Collect the supernatant for HPLC analysis.

4.3.2. HPLC Analysis

-

Use a reversed-phase C18 column.

-

The mobile phase can consist of a gradient of a buffer such as 0.1% formic acid in water and methanol.[13]

-

Detect PLP using fluorescence detection with excitation and emission wavelengths of approximately 322 nm and 417 nm, respectively.[18]

-

Quantify the PLP concentration by comparing the peak area to a standard curve of known PLP concentrations.

Conclusion

The de novo this compound biosynthesis pathways are fundamental to the metabolism of a wide range of microorganisms and represent promising targets for the development of novel antimicrobial drugs. This technical guide has provided a comprehensive overview of the DXP-dependent and DXP-independent pathways, including quantitative data on the key enzymes, insights into their transcriptional regulation, and detailed experimental protocols. The information presented here serves as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of these essential pathways and to exploit them for therapeutic benefit.

References

- 1. Regulation of pdx-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Reductase, PdxI, Is Critical for Salvage of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phylogenetic analyses and comparative genomics of vitamin B6 (pyridoxine) and this compound phosphate biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into the DNA recognition mechanism by the bacterial transcription factor PdxR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPA: A Quantitation Strategy for MS Data in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of the this compound 5’-phosphate allosteric site in Escherichia coli pyridoxine 5’-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. benchchem.com [benchchem.com]

- 13. A stable isotope dilution LC-ESI-MS/MS method for the quantification of this compound-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. www2.tulane.edu [www2.tulane.edu]

- 15. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pan-asia-bio.com.tw [pan-asia-bio.com.tw]

- 18. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Salvage Pathway for Pyridoxal 5'-Phosphate Synthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 enzymatic reactions in the human body, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1][2] Unlike bacteria, fungi, and plants, mammals cannot synthesize PLP de novo and therefore rely on a salvage pathway to convert dietary vitamin B6 vitamers—pyridoxine (PN), this compound (PL), and pyridoxamine (PM)—into the active coenzyme PLP.[3][4] This pathway is principally mediated by two key enzymes: this compound kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).[5] Dysregulation of this pathway due to genetic mutations or nutritional deficiencies can lead to severe neurological disorders, highlighting its importance in human health.[1][6] This technical guide provides a comprehensive overview of the mammalian PLP salvage pathway, including detailed descriptions of the core enzymes, their kinetics, relevant experimental protocols, and the pathway's regulation.

Introduction to the PLP Salvage Pathway

The salvage pathway for PLP synthesis is an essential metabolic route in mammals for the utilization of dietary vitamin B6. The pathway begins with the phosphorylation of the non-phosphorylated vitamers (PN, PL, and PM) by this compound kinase (PDXK) to yield pyridoxine 5'-phosphate (PNP), this compound 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), respectively.[7][8] Subsequently, pyridoxine 5'-phosphate oxidase (PNPO) catalyzes the FMN-dependent oxidation of PNP and PMP to the final active product, PLP.[1][3] This final step is considered the rate-limiting step in the biosynthesis of PLP.[1][9] The liver plays a central role in the metabolism of vitamin B6, where the absorbed vitamers are converted to PLP and then released into circulation, bound to albumin, for transport to other tissues.[10][11]

Core Enzymes of the Salvage Pathway

This compound Kinase (PDXK)

This compound kinase (EC 2.7.1.35) is a homodimeric enzyme that catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of this compound, pyridoxine, and pyridoxamine.[12][13] The human PDXK gene is located on chromosome 21.[7][8] This enzyme plays a crucial role in "trapping" the vitamin B6 vitamers within the cell by converting them into their phosphorylated forms, which cannot easily cross cell membranes.[14]

Pyridoxine 5'-Phosphate Oxidase (PNPO)

Pyridoxine 5'-phosphate oxidase (EC 1.4.3.5) is an FMN-dependent homodimeric enzyme that catalyzes the oxidation of both PNP and PMP to PLP, using molecular oxygen as an electron acceptor and producing hydrogen peroxide.[1][15][16] The human PNPO gene is located on chromosome 17.[6] This enzyme catalyzes the final and rate-limiting step in the salvage pathway.[1][9] Mutations in the PNPO gene can lead to PNPO deficiency, a severe neonatal epileptic encephalopathy.[6][16]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the core enzymes in the PLP salvage pathway are crucial for understanding their efficiency and regulation. The following table summarizes the reported kinetic values for human this compound kinase and pyridoxine 5'-phosphate oxidase.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| This compound Kinase (PDXK) | This compound | 5 - 15 | ~0.3 | [13] |

| Pyridoxine | 8 - 30 | ~0.3 | [13] | |

| Pyridoxamine | 10 - 40 | ~0.3 | [13] | |

| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-phosphate (PNP) | 1 - 5 | ~0.2 | [9] |

| Pyridoxamine 5'-phosphate (PMP) | 1 - 5 | ~0.2 | [9] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Signaling Pathways and Logical Relationships

The Mammalian PLP Salvage Pathway

The following diagram illustrates the core reactions of the mammalian PLP salvage pathway. Dietary vitamin B6 vitamers are converted to the active coenzyme PLP through a two-step enzymatic process.

Caption: The mammalian PLP salvage pathway.

Regulation of PLP Homeostasis

Cellular levels of PLP are tightly regulated to prevent toxicity associated with its high reactivity. This regulation occurs at multiple levels, including product inhibition of the salvage pathway enzymes.

Caption: Regulation of intracellular PLP levels.

Experimental Protocols

Expression and Purification of Recombinant Human PNPO

Objective: To obtain highly pure and active human PNPO for kinetic and structural studies.

Methodology:

-

Gene Cloning: The human PNPO coding sequence is cloned into a bacterial expression vector (e.g., pET vector) with an N-terminal His-tag for purification.

-

Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged PNPO is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: The eluted fractions containing PNPO are pooled and dialyzed against storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol). The purified protein is stored at -80°C.

PNPO Enzyme Activity Assay

Objective: To determine the kinetic parameters of PNPO.

Methodology:

-

Reaction Mixture: The standard assay mixture (1 ml) contains 50 mM Tris-HCl pH 8.0, 10 µM FMN, varying concentrations of PNP or PMP (substrate), and the purified PNPO enzyme.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The formation of PLP is monitored spectrophotometrically by measuring the increase in absorbance at 388 nm (for the Schiff base formed between PLP and a primary amine in the buffer) or by a coupled assay with an apo-PLP-dependent enzyme.

-

Data Analysis: Initial velocities are calculated from the linear portion of the reaction progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow for PNPO Characterization

The following diagram outlines a typical experimental workflow for the characterization of PNPO.

Caption: Experimental workflow for PNPO characterization.

Conclusion

The mammalian salvage pathway for PLP synthesis is a critical metabolic route with significant implications for human health. A thorough understanding of the key enzymes, PDXK and PNPO, their kinetics, and regulation is paramount for the development of novel therapeutic strategies for diseases associated with vitamin B6 metabolism. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this essential pathway and its role in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. mdpi.com [mdpi.com]

- 5. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storymd.com [storymd.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Exploring the role of this compound kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]

- 9. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 10. This compound 5'-phosphate salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]